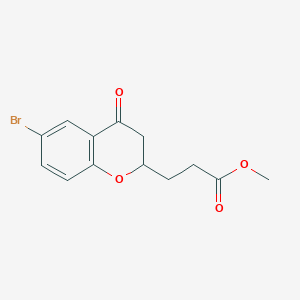
Methyl 3-(6-bromo-4-oxochroman-2-YL)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate is a halogenated organic compound with a molecular weight of 313.14 g/mol. This compound is known for its unique blend of reactivity and stability, making it a valuable asset in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate typically involves the use of brominated chromanone derivatives. One common method involves the reaction of 6-bromo-4-oxochroman-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often utilizes large-scale esterification processes. These processes involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The use of high-purity reagents and stringent quality control measures ensures the production of a compound with a purity of at least 95% .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(6-bromo-4-oxochroman-2-yl)propanoic acid.
Reduction: Formation of 3-(6-bromo-4-oxochroman-2-yl)propanol.
Substitution: Formation of various substituted chromanone derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate involves its interaction with various molecular targets. The bromine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the active chromanone moiety, which can interact with biological targets through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-bromophenyl)propanoate: Similar in structure but with a different substitution pattern on the aromatic ring.
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: Contains an amino group instead of a bromine atom, leading to different reactivity and applications.
Uniqueness
Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the chromanone moiety makes it particularly useful in the synthesis of complex organic molecules and in exploring new pharmacological activities .
Biological Activity
Methyl 3-(6-bromo-4-oxochroman-2-YL)propanoate is a compound belonging to the class of chromanones, which are known for their diverse biological activities. This article aims to detail the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C12H13BrO3
- Molecular Weight : 299.14 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various biochemical pathways. It is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : The presence of the bromine atom enhances the compound's ability to interact with enzyme active sites, potentially inhibiting key metabolic pathways.
- Antioxidant Activity : Similar to other chromanones, it may possess free radical scavenging properties, contributing to its protective effects against oxidative stress.
- Modulation of Cell Signaling : The compound may influence signal transduction pathways, particularly those related to inflammation and cancer progression.
Biological Activity Overview
Case Studies and Research Findings
-
Anticancer Properties :
A study explored the effects of various chromanone derivatives on human cancer cell lines. This compound showed significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis via caspase activation pathways . -
Anti-inflammatory Effects :
Research indicated that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation. This suggests potential therapeutic applications in treating inflammatory diseases . -
Antioxidant Activity :
A comparative analysis with known antioxidants revealed that this compound effectively scavenged DPPH radicals, demonstrating a strong antioxidant capacity that could protect against cellular oxidative damage .
Properties
Molecular Formula |
C13H13BrO4 |
|---|---|
Molecular Weight |
313.14 g/mol |
IUPAC Name |
methyl 3-(6-bromo-4-oxo-2,3-dihydrochromen-2-yl)propanoate |
InChI |
InChI=1S/C13H13BrO4/c1-17-13(16)5-3-9-7-11(15)10-6-8(14)2-4-12(10)18-9/h2,4,6,9H,3,5,7H2,1H3 |
InChI Key |
CMJNNSBAPYCBKO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1CC(=O)C2=C(O1)C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















